3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines fused with pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps:
Formation of the Pyridoindole Core: The initial step involves the synthesis of the 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core.
Attachment of the Benzodiazepine Moiety: The next step involves the coupling of the pyridoindole core with a benzodiazepine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodiazepine moieties, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyridoindole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.
Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to the active sites of these targets, thereby modulating their activity. For example, in cancer research, it has been shown to inhibit the activity of certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 1-(3,4-dimethoxybenzyl)-6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Uniqueness
What sets 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart from similar compounds is its unique combination of the benzodiazepine and pyridoindole structures, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H19FN4O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C22H19FN4O3/c23-12-5-6-17-14(9-12)15-11-27(8-7-18(15)24-17)20(28)10-19-22(30)25-16-4-2-1-3-13(16)21(29)26-19/h1-6,9,19,24H,7-8,10-11H2,(H,25,30)(H,26,29) |
InChI Key |
BUCLJIIIJXQQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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